molecular formula C9H9NO4 B2588004 5-Ethoxycarbonylpyridine-2-carboxylic acid CAS No. 17880-34-1

5-Ethoxycarbonylpyridine-2-carboxylic acid

Cat. No.: B2588004
CAS No.: 17880-34-1
M. Wt: 195.174
InChI Key: IADDQXUATKYCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxycarbonylpyridine-2-carboxylic acid: is an organic compound with the molecular formula C9H9NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Chemistry: 5-Ethoxycarbonylpyridine-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in drug development. It is used as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic acid typically involves the esterification of pyridine-2,5-dicarboxylic acid. One common method is the reaction of pyridine-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethoxycarbonylpyridine-2-carboxylic acid can undergo oxidation reactions to form corresponding pyridine derivatives with higher oxidation states.

    Reduction: The compound can be reduced to form this compound derivatives with lower oxidation states.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2,5-dicarboxylic acid, while reduction can produce this compound derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and carboxylic acid groups play a crucial role in its reactivity. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s behavior in chemical and biological systems. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further contributing to its activity.

Comparison with Similar Compounds

    Pyridine-2,5-dicarboxylic acid: This compound is structurally similar but lacks the ethoxycarbonyl group.

    5-Methoxycarbonylpyridine-2-carboxylic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    5-Aminocarbonylpyridine-2-carboxylic acid: Contains an aminocarbonyl group instead of an ethoxycarbonyl group.

Uniqueness: 5-Ethoxycarbonylpyridine-2-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which confer distinct chemical properties. These functional groups enhance its solubility in organic solvents and its reactivity in various chemical reactions. The compound’s versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

5-ethoxycarbonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-7(8(11)12)10-5-6/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADDQXUATKYCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.